![molecular formula C16H21N5OS B256146 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B256146.png)
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is a compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is not fully understood. However, it is believed to exert its effects through the modulation of various biological pathways. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis by targeting specific signaling pathways. In bacterial cells, it has been shown to inhibit the synthesis of cell wall components and disrupt membrane integrity. In neurological disorders, it has been studied for its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In bacterial cells, it has been shown to inhibit bacterial growth and biofilm formation. In neurological disorders, it has been studied for its potential neuroprotective effects and ability to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in lab experiments include its high potency, selectivity, and specificity. It also has a relatively low toxicity profile compared to other compounds. However, its limitations include its limited solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. In medicinal chemistry, it can be further optimized to improve its pharmacokinetic properties and reduce its potential toxicity. In materials science, it can be explored for its potential use in the development of advanced sensors and catalysts. In agriculture and environmental science, it can be studied for its potential applications in the development of eco-friendly pesticides and fertilizers. Overall, the research on this compound has the potential to lead to significant advancements in various fields.
In conclusion, 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is a compound that has shown promise in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to significant advancements in various fields.
Synthesemethoden
The synthesis of 2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one involves a series of chemical reactions. The starting materials include 1-(pyrrolidin-1-yl)propan-1-one, 4-chlorobenzyl chloride, and sodium azide. The reaction proceeds through multiple steps, including nucleophilic substitution, reduction, and cyclization, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and neurological disorders. In materials science, it has been explored for its potential use in the development of sensors and catalysts. In addition, it has been studied for its potential applications in agriculture and environmental science.
Eigenschaften
Produktname |
2-(3-amino-5-(benzylthio)-4H-1,2,4-triazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one |
---|---|
Molekularformel |
C16H21N5OS |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(3-amino-5-benzylsulfanyl-1,2,4-triazol-4-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H21N5OS/c1-12(14(22)20-9-5-6-10-20)21-15(17)18-19-16(21)23-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H2,17,18) |
InChI-Schlüssel |
PMIVXGOMLLBJGL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCC1)N2C(=NN=C2SCC3=CC=CC=C3)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1)N2C(=NN=C2SCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.